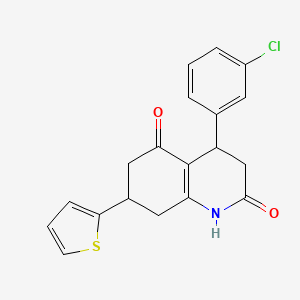

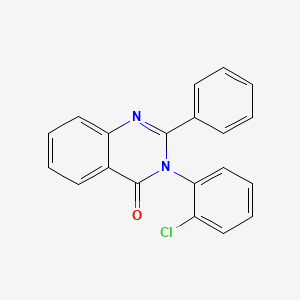

![molecular formula C15H14N2O2S B5580035 3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5580035.png)

3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, commonly known as ETP-46321, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Green Synthesis Approach

The compound 3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a part of the thieno[2,3-d]pyrimidin-4(3H)-ones class, which has been highlighted for its pharmacological importance. A significant advancement in the synthesis of these compounds was reported through a green approach, enabling the one-step synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method is characterized by step economy, reduced catalyst loading, and easy purification, presenting a sustainable alternative to traditional methods (Shi et al., 2018).

Antimicrobial and Anti-inflammatory Activities

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their analgesic and anti-inflammatory activities. Among these, certain compounds demonstrated activity levels equivalent to those of acetylsalicylic acid, without being toxic at a dose of 1000 mg/kg. This underscores their potential as effective analgesic and anti-inflammatory agents (Cannito et al., 1990).

Antitumor Activity

Research into thieno[2,3-d]pyrimidin-4(3H)-one derivatives has also extended into the realm of antitumor activity. New derivatives were synthesized and evaluated for their efficacy against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. Several compounds displayed potent anticancer activity, comparable to that of doxorubicin, highlighting their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Synthesis of Novel Derivatives

The synthesis of novel oxo pyrimido pyrimidine derivatives illustrates the chemical versatility and potential for modification of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold. These derivatives, which include modifications at various positions on the pyrimidine ring, have shown a range of biological activities, further expanding the utility of this compound class in drug development (Jadhav et al., 2022).

Eigenschaften

IUPAC Name |

3-ethyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-3-17-9-16-14-13(15(17)18)12(8-20-14)10-4-6-11(19-2)7-5-10/h4-9H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKFWQZABTXWEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641783 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579952.png)

![1-tert-butyl-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5579970.png)

![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5579976.png)

![4-(4-{[3-(hydroxymethyl)-4-morpholinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5579990.png)

![2-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B5579999.png)

![1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3-azepanamine hydrochloride](/img/structure/B5580007.png)

![4-[2-(dimethylamino)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5580018.png)

![2-iodo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5580037.png)

![4,6-dichloro-N-{2-[(difluoromethyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5580043.png)